molecular formula C14H11NS B092702 2-(o-Tolyl)benzothiazole CAS No. 15903-58-9

2-(o-Tolyl)benzothiazole

Cat. No. B092702
CAS RN: 15903-58-9
M. Wt: 225.31 g/mol
InChI Key: AMWVFOHECZHTQT-UHFFFAOYSA-N
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Description

2-(o-Tolyl)benzothiazole is a chemical compound with the molecular formula C14H11NS and a molecular weight of 225.31 . It is a derivative of benzothiazole, a heterocyclic compound that is widely used in synthetic and medicinal chemistry .


Synthesis Analysis

The synthesis of 2-(o-Tolyl)benzothiazole can be achieved through various synthetic pathways. One common method involves the condensation reaction of 2-aminothiophenol . Other methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of 2-(o-Tolyl)benzothiazole consists of a benzothiazole moiety and an o-tolyl group . The carbon at the 2nd position of the benzothiazole is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazole and its derivatives, including 2-(o-Tolyl)benzothiazole, can undergo various chemical reactions. These reactions can lead to a wide range of benzothiazole derivatives with different functional groups, expanding their potential applications in synthetic and medicinal chemistry .


Physical And Chemical Properties Analysis

2-(o-Tolyl)benzothiazole has a melting point of 59 °C and a boiling point of 373.6±35.0 °C. It has a density of 1.199±0.06 g/cm3 .

Scientific Research Applications

Benzothiazoles can serve as unique and versatile scaffolds, especially in synthetic and pharmaceutical chemistry because of their potent and significant pharmacological activities . They possess numerous pharmacological activities like antitumor, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic activities and so on .

In the field of biochemistry and medicinal chemistry, benzothiazoles have played an important role due to their highly pharmaceutical and biological activity . They are widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .

For example, derivatives of benzothiazoles have been investigated for their antimicrobial properties against various bacteria and fungi . However, the specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not detailed in the available resources.

    Fluorescent Pigment Dyeing Substrates

    2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates .

    Bacterial Detection

    These compounds can be used in bacterial detection .

    DNG Gyrase Inhibitors

    They can act as DNG gyrase inhibitors .

    Anti-tumor Agents

    They have applications as anti-tumor agents .

    Anti-melanogenesis Agents

    They can be used as anti-melanogenesis agents .

    Fluorescent Probes

    They can be used as fluorescent probes for analyte detection .

  • Anti-bacterial Agents : 2-arylbenzothiazoles have been found to possess anti-bacterial properties .
  • Anti-fungal Agents : They have also been used as anti-fungal agents .
  • Anti-oxidant Agents : These compounds have shown anti-oxidant activities .
  • Anti-microbial Agents : They have been used as anti-microbial agents .
  • Anti-proliferative Agents : 2-arylbenzothiazoles have been used as anti-proliferative agents .
  • Electrophosphorescent Emitter in OLEDs : They are also used as electrophosphorescent emitter in OLEDs .

Future Directions

Benzothiazole derivatives, including 2-(o-Tolyl)benzothiazole, have a high degree of structural diversity and possess a wide range of pharmacological properties, making them valuable for the development of novel therapeutics . Future research may focus on developing more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-(2-methylphenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c1-10-6-2-3-7-11(10)14-15-12-8-4-5-9-13(12)16-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWVFOHECZHTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166561
Record name 2-(o-Tolyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(o-Tolyl)benzothiazole

CAS RN

15903-58-9
Record name 2-(o-Tolyl)benzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015903589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(o-Tolyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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